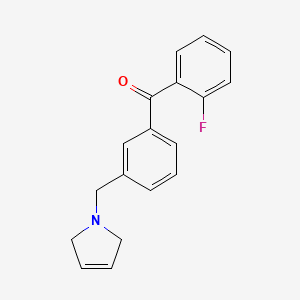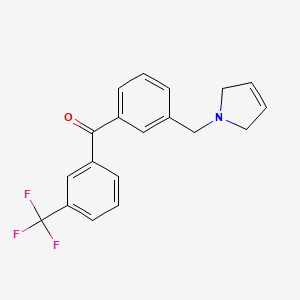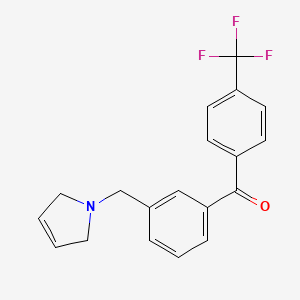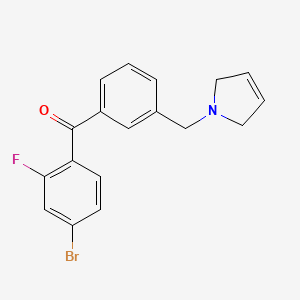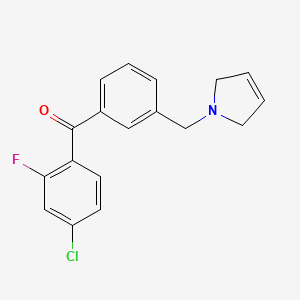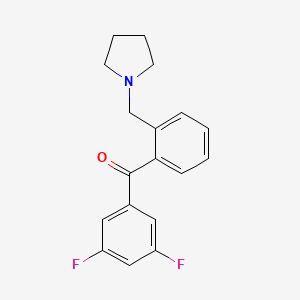
3,5-Difluoro-2'-pyrrolidinomethyl benzophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3,5-Difluoro-2'-pyrrolidinomethyl benzophenone involves multi-step organic reactions. For instance, the synthesis of [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone, a compound with a similar difluorinated benzophenone structure, was achieved as a bioisostere of an aldose reductase inhibitor, indicating the potential for creating analogs with significant biological activity . Another related synthesis involves the preparation of a novel diamine monomer used to synthesize polyimides, which suggests that the synthesis of difluorinated benzophenones could be integrated into larger polymer structures . Additionally, the use of 2-(trifluoromethylsulfonyloxy)pyridine for ketone synthesis from carboxylic acids and aromatic hydrocarbons indicates a method that could potentially be adapted for the synthesis of difluorinated benzophenones .
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Difluoro-2'-pyrrolidinomethyl benzophenone is characterized by the presence of a benzophenone core with additional substituents that can significantly alter the compound's properties. For example, the presence of difluoro groups on the benzene ring can affect the electron distribution and reactivity of the molecule . Theoretical studies, such as density functional theory (DFT), can be used to predict the spectral and geometrical data of these compounds, as demonstrated in the synthesis and characterization of a new pyrrole derivative .
Chemical Reactions Analysis
The chemical reactivity of difluorinated benzophenones can be influenced by the substituents on the aromatic rings. For instance, the introduction of pyrrolidinomethyl groups could potentially affect the compound's reactivity in organic synthesis or its interaction with biological targets . The use of reagents like 2-(trifluoromethylsulfonyloxy)pyridine in the synthesis of benzophenones suggests that similar reagents might be employed to synthesize 3,5-Difluoro-2'-pyrrolidinomethyl benzophenone .
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated benzophenones are influenced by their molecular structure. For example, the introduction of fluorine atoms can increase the compound's lipophilicity and potentially its biological activity . The synthesis of polyimides derived from related monomers indicates that these compounds can exhibit high thermal stability and good mechanical properties, which could be relevant for the development of high-performance materials . The solubility and moisture absorption of these compounds can also be tailored by modifying the molecular structure, as seen in the synthesis of organosoluble polyimides .
Wissenschaftliche Forschungsanwendungen
Oxidation in Water Treatment
3,5-Difluoro-2'-pyrrolidinomethyl benzophenone (BP-3), a common sunscreen agent, has been extensively studied for its oxidative degradation during water treatment. Research indicates that aqueous ferrate(VI) is effective in oxidizing BP-3, demonstrating promising removal efficiency in water treatment technologies. This oxidation process is influenced by the pH and coexisting constituents in the water. Humic acids, Mn(2+), and NaCl decrease the removal efficiency, while Br(-) and Cu(2+) enhance it (Yang & Ying, 2013).
Photocatalytic Degradation
Studies have shown that BP-3 can be effectively degraded using photocatalytic processes. Titanium dioxide particles, for example, have been used to degrade BP-3 in aqueous solutions, considering various operating parameters like pH, catalyst concentration, and the presence of hydrogen peroxide. This approach confirms that photocatalysis with TiO2 is a potential method for removing BP-3 from water (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).
Advanced Oxidation Technologies
Advanced oxidation technologies like photoelectro-Fenton and electrocoagulation have been investigated for the removal of BP-3 from municipal wastewater. These methods have shown high efficiency in degrading BP-3, with significant reductions in acute and chronic toxicities, suggesting their potential as effective treatment technologies (Ye et al., 2019).
Toxicity Assessment
The cytotoxicity of BP-3, especially its effects on the endocrine system, has been a significant concern. Research indicates that BP-3 exposure increases intracellular Zn2+ levels in rat thymocytes, leading to oxidative stress and cell mortality (Utsunomiya et al., 2019). Additionally, BP-3 metabolism by liver microsomes and its estrogenic and anti-androgenic activities have been studied, highlighting its endocrine-disrupting potential (Watanabe et al., 2015).
Human Exposure and Environmental Impact
BP-3's widespread use in personal care products has led to its frequent detection in environmental samples, raising concerns about its impact on human health and ecosystems. Studies have found BP-3 in water, soil, sediments, sludge, and biota, with significant levels observed in wastewater influents. This ubiquity underscores the need for efficient treatment methods and further research on its long-term ecological impact (Kim & Choi, 2014).
Molecular Interactions
The interaction of BP-3 with human serum albumin (HSA) has been explored using spectroscopic techniques and molecular modeling. This research is crucial for understanding how BP-3 and its derivatives might alter the structure and function of HSA, potentially causing adverse health effects (Zhang et al., 2013).
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-2,5-6,9-11H,3-4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKVWLMOYONVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643674 | |
| Record name | (3,5-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2'-pyrrolidinomethyl benzophenone | |
CAS RN |
898775-09-2 | |
| Record name | Methanone, (3,5-difluorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



